![molecular formula C15H24BClN2O3 B1434321 (3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704081-47-9](/img/structure/B1434321.png)
(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)boronic acid” is complex due to the presence of a boronic acid group, a chloro group, and an ether group.Chemical Reactions Analysis
The chemical reactions involving boronic esters like “this compound” are diverse. Protodeboronation of alkyl boronic esters has been achieved using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Boronic Acid Drugs
Research related to boronic acids, encompassing synthetic development to materials and drug discovery, has seen significant growth over the past two decades. The incorporation of boronic acids into medicinal chemistry has increased, with the FDA and Health Canada approving five boronic acid drugs, three of which were in the past four years. These compounds exhibit several desirable properties, potentially enhancing drug potency or improving pharmacokinetic profiles. This review aims to encourage further exploration of boronic acids in drug discovery endeavors (Plescia & Moitessier, 2020).
Electrochemical Biosensors
Recent progress in developing electrochemical biosensors based on ferroceneboronic acid (FcBA) and ferrocene (Fc)-modified boronic acids has been notable. These compounds, featuring a binding site (boronic acid moiety) and an electrochemically active part (Fc residue), facilitate the construction of sensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. FcBA-based sensors, particularly non-enzymatic glucose sensors, leverage the selective binding of FcBA to diol residues of sugars, forming the basis of electrochemical determination (Wang, Takahashi, Du, & Anzai, 2014).
Boron Removal in Desalination
The use of reverse osmosis (RO) membranes in seawater desalination has brought renewed focus on boron removal from drinking water. This review summarizes knowledge on boron removal by NF/RO membranes in desalination applications, linking boric acid speciation and other physicochemical properties to NF/RO membrane rejection rates. The review also calls for further research to optimize boron removal processes and enhance the understanding of boron rejection by NF/RO membranes (Tu, Nghiem, & Chivas, 2010).
properties
IUPAC Name |
[3-chloro-4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BClN2O3/c1-2-18-7-9-19(10-8-18)6-3-11-22-15-5-4-13(16(20)21)12-14(15)17/h4-5,12,20-21H,2-3,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUOCNXSDYLPEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)CC)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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